molecular formula C19H13BrClF3N2O4S B2368082 [5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate CAS No. 318239-68-8

[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate

Cat. No. B2368082
CAS RN: 318239-68-8
M. Wt: 537.73
InChI Key: VFYOAAGTMZREFQ-UHFFFAOYSA-N
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Description

“[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular formula C19H13BrClF3N2O4S . It is a complex organic molecule that contains several functional groups, including a bromophenyl sulfonyl group, a trifluoromethyl group, a pyrazolyl group, and a chlorobenzenecarboxylate group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. The presence of a bromophenyl sulfonyl group, a trifluoromethyl group, a pyrazolyl group, and a chlorobenzenecarboxylate group contributes to the overall structure of the molecule .

Scientific Research Applications

Synthesis Techniques

The compound 5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate and its derivatives are synthesized through various multi-step reactions. The procedures involve reactions with ethyl trifluoroacetate, ethyl α-bromoacetate, and anhydrous sodium acetate, among others, to form complex structures (Zhang Peng-yun, 2013), (Ş. Küçükgüzel et al., 2013), (Baolei Wang et al., 2015).

Characterization and Analysis

The structures of synthesized products are characterized by various techniques, including FT-IR, 1HNMR, melting point, and HRMS. These methods ensure the accuracy of the synthesized compounds and help in understanding their physical and chemical properties (Zhang Peng-yun, 2013), (Baolei Wang et al., 2015), (P. Govindasamy, S. Gunasekaran, 2015).

Biological Activities and Applications

Biological Activities

Some derivatives exhibit favorable biological activities, including herbicidal, insecticidal, anti-inflammatory, analgesic, and antioxidant properties. These activities suggest potential applications in agriculture and medicine (Baolei Wang et al., 2015), (Ş. Küçükgüzel et al., 2013), (H. Lim et al., 2019).

Thermodynamic Properties and Molecular Analysis

Quantum mechanical calculations, spectroscopic (FT-IR, FT-Raman, and UV) investigations, molecular orbital, NLO, NBO, NLMO, and MESP analyses are performed to understand the thermodynamic properties and molecular behavior of these compounds. These studies are crucial in predicting the reactivities of these compounds towards electrophilic and nucleophilic attacks (P. Govindasamy, S. Gunasekaran, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Pyrazole derivatives are known to exhibit a wide range of biological activities, but the specific activities depend on the exact structure of the compound .

Future Directions

The future directions for research on this compound and similar pyrazole derivatives could include further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of activities exhibited by pyrazole derivatives, there is potential for the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

[5-(4-bromophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClF3N2O4S/c1-26-17(31(28,29)14-8-4-12(20)5-9-14)15(16(25-26)19(22,23)24)10-30-18(27)11-2-6-13(21)7-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYOAAGTMZREFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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